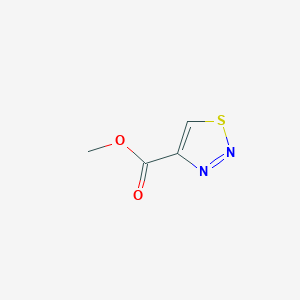

Methyl 1,2,3-thiadiazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl thiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-9-6-5-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPSHAIKHFOJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327385 | |

| Record name | Methyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3989-35-3 | |

| Record name | Methyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Research on Methyl 1,2,3 Thiadiazole 4 Carboxylate

Early Investigations into 1,2,3-Thiadiazole (B1210528) Chemistry

The 1,2,3-thiadiazole ring system, a five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms, first appeared in the chemical literature in the late 19th century. One of the earliest methods for the synthesis of this ring system was reported by Pechmann and Nold in 1896, which involved the reaction of diazomethane (B1218177) with phenyl isothiocyanate. researchgate.net

However, the most significant and enduring method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction, developed in 1955. This versatile method involves the cyclization of hydrazones bearing an α-methylene group with thionyl chloride. researchgate.net The Hurd-Mori synthesis remains a cornerstone for the preparation of a wide array of mono- and disubstituted 1,2,3-thiadiazoles. researchgate.net Another early and notable approach is the Wolff synthesis, which utilizes the reaction of diazo ketones with a thionating agent. researchgate.net

These foundational synthetic methodologies opened the door for the exploration of the chemical and physical properties of 1,2,3-thiadiazoles. Researchers were particularly interested in their thermal and photochemical decomposition, which often leads to the formation of reactive intermediates like thioketenes and thiirenes. thieme-connect.de This reactivity has become a hallmark of 1,2,3-thiadiazole chemistry and a key area of investigation.

Emergence of Methyl 1,2,3-thiadiazole-4-carboxylate in Synthetic Organic Chemistry Research

While the broader class of 1,2,3-thiadiazoles had been established, the specific compound this compound began to appear in the chemical literature as researchers sought to create new derivatives with tailored properties. The introduction of a carboxylate group at the 4-position of the thiadiazole ring provided a synthetic handle for further functionalization.

One of the key early reports detailing a reaction involving this compound comes from a 1968 study by M. P. L. Caton and his team, though the work is often associated with R. G. Micetich who was also an author on a related paper. In their investigation into the reactions of 1,2,3-thiadiazoles with base, they utilized this compound as a starting material to generate an alkynethiolate intermediate. cdnsciencepub.com This intermediate was then reacted with methanol (B129727) to produce dimethyl monothionemalonate. cdnsciencepub.com This study highlighted the utility of the 1,2,3-thiadiazole ring as a precursor to other valuable sulfur-containing compounds.

The synthesis of this compound itself can be achieved through established methods for 1,2,3-thiadiazole formation, such as the Hurd-Mori reaction, by selecting the appropriate starting materials. The choice between a methyl or ethyl ester is often dictated by the specific requirements of the subsequent reaction steps, such as solubility or reactivity.

Review of Key Seminal Studies Involving this compound

The utility of this compound as a synthetic intermediate is best illustrated by examining key studies where it plays a pivotal role.

A significant study that underscores the importance of this compound was conducted by Strauss in 1968. In this work, this compound was treated with sodium methoxide (B1231860) in methanol. cdnsciencepub.com This reaction induced the cleavage of the thiadiazole ring, accompanied by the evolution of nitrogen gas, to form an alkynethiolate intermediate. This intermediate was then trapped in situ with methanol to afford dimethyl thionemalonate in a 71% yield. cdnsciencepub.com This transformation demonstrated a novel and efficient route to thione esters, which are themselves valuable building blocks in organic synthesis.

The reaction proceeds through the initial attack of the methoxide base on the thiadiazole ring, leading to its fragmentation. The resulting highly reactive thioketene (B13734457) intermediate is then captured by the solvent, methanol, to yield the final product. This study is a classic example of how the inherent reactivity of the 1,2,3-thiadiazole ring can be harnessed to construct other functional groups.

| Seminal Study Overview | |

| Lead Researcher/Year | Strauss (1968) cdnsciencepub.com |

| Starting Material | This compound |

| Reagents | Sodium methoxide, Methanol |

| Key Transformation | Ring cleavage of the 1,2,3-thiadiazole to form an alkynethiolate intermediate. |

| Product | Dimethyl thionemalonate |

| Significance | Demonstrated a novel and efficient route to thione esters from 1,2,3-thiadiazoles. |

Further research has built upon these foundational studies, exploring the reactions of this compound and its derivatives with various nucleophiles and electrophiles. The photochemical decomposition of related 1,2,3-thiadiazole-4-carboxylates has also been investigated for the generation of thiirene (B1235720) intermediates, which are highly strained and reactive three-membered rings containing a sulfur atom. thieme-connect.de These studies continue to expand the synthetic utility of this class of compounds.

Synthetic Methodologies for Methyl 1,2,3 Thiadiazole 4 Carboxylate

Strategies for 1,2,3-Thiadiazole (B1210528) Ring System Formation Relevant to the Compound

The synthesis of the 1,2,3-thiadiazole heterocycle, the structural core of Methyl 1,2,3-thiadiazole-4-carboxylate, is primarily achieved through several key named reactions. These methods provide versatile routes to the ring system from various starting materials.

Wolff's Synthesis and its Adaptations in Thiadiazole Derivatization

The Wolff synthesis represents a fundamental approach to the 1,2,3-thiadiazole ring. This method involves the cyclization of α-diazothiocarbonyl compounds. researchgate.net A classic route, as described by Wolff, involves the reaction of α-diazocarbonyl compounds with hydrogen sulfide (B99878) to form the thiadiazole ring. cdnsciencepub.com This reaction is particularly relevant as it provides a direct pathway to 1,2,3-thiadiazole-4-carboxylic acid, the immediate precursor to its methyl ester. cdnsciencepub.com The instability of the intermediate diazothiocarbonyl compound leads to a 1,5-electrocyclization, which forms the stable 1,2,3-thiadiazole ring. researchgate.net

Hurd-Mori Reaction in the Context of 1,2,3-Thiadiazole Synthesis

The Hurd-Mori reaction is a widely utilized and versatile method for synthesizing 1,2,3-thiadiazoles. thieme-connect.de This reaction proceeds through the cyclization of hydrazone derivatives, which possess an α-methylene group, upon treatment with thionyl chloride. thieme-connect.dewikipedia.org Common starting materials include N-acyl or N-tosyl hydrazones. wikipedia.orghandwiki.org The reaction can be adapted for a wide range of substrates, including semicarbazones derived from ketones, which subsequently cyclize in the presence of excess thionyl chloride. mdpi.comresearchgate.net This adaptability makes the Hurd-Mori reaction a cornerstone in the synthesis of variously substituted 1,2,3-thiadiazoles. researchgate.netmdpi.com

Reactions Involving Thionyl Chloride and Sulfur Dichloride for Ring Formation

Thionyl chloride (SOCl₂) is the quintessential reagent for effecting the cyclization in the Hurd-Mori synthesis of 1,2,3-thiadiazoles. thieme-connect.demdpi.com It reacts with suitable hydrazone precursors, such as those derived from semicarbazide (B1199961) or tosylhydrazine, to facilitate the formation of the heterocyclic ring. mdpi.comresearchgate.net Kinetic studies suggest the mechanism involves the attack of thionyl chloride on the E-isomer of the hydrazone, leading to cyclization and subsequent elimination to yield the aromatic thiadiazole system. thieme-connect.de

As an alternative to thionyl chloride, sulfur dichloride (SCl₂) has proven to be an effective reagent for the Hurd-Mori procedure. thieme-connect.de In certain cases, particularly with tosylhydrazone substrates, sulfur dichloride can provide superior yields of the desired 1,2,3-thiadiazole product compared to thionyl chloride. thieme-connect.de Sulfur monochloride (S₂Cl₂) can also be used and behaves similarly to sulfur dichloride in these cyclization reactions. thieme-connect.de

Direct Synthesis Approaches to this compound

The direct synthesis of this compound typically involves a multistep sequence where the thiadiazole ring is first constructed and then the carboxylate group is introduced or modified.

Multistep Synthetic Pathways for this compound

A specific and efficient pathway to this compound begins with the synthesis of its corresponding carboxylic acid. cdnsciencepub.com 1,2,3-Thiadiazole-4-carboxylic acid can be prepared via the Wolff method. cdnsciencepub.com This acid is then converted into its more reactive acid chloride derivative, 1,2,3-thiadiazole-4-carbonyl chloride. cdnsciencepub.com The final step is the esterification of this acid chloride with methanol (B129727), which yields the target compound, this compound. cdnsciencepub.com

Another relevant multistep synthesis, demonstrating the formation of the 4-substituted 1,2,3-thiadiazole ring via the Hurd-Mori reaction, involves the acetylation of furan-carboxamides, followed by reaction with carboethoxyhydrazine to form carboethoxyhydrazones. researchgate.net These intermediates are then cyclized using thionyl chloride to yield 5-(1,2,3-thiadiazol-4-yl)furan derivatives, showcasing the formation of the C4-substituted thiadiazole ring structure. researchgate.net

Specific Reaction Conditions and Reagents Employed in the Synthesis of this compound

The final esterification step to produce this compound from its acid chloride requires specific conditions for high yield. cdnsciencepub.com The process involves the dropwise addition of a benzene (B151609) solution of 1,2,3-thiadiazole-4-carbonyl chloride to methanol. cdnsciencepub.com The reaction is initially managed to allow the temperature to rise to 50°C, after which the mixture is heated under reflux for a short period. cdnsciencepub.com This procedure has been reported to produce the final product in a high yield of 90%. cdnsciencepub.com

The table below summarizes the key reagents and conditions for this transformation.

| Step | Starting Material | Reagent(s) | Solvent(s) | Conditions | Product | Yield | Reference |

| Esterification | 1,2,3-Thiadiazole-4-carbonyl chloride | Methanol | Benzene, Methanol | Dropwise addition, temperature allowed to rise to 50°C, then reflux for 15 min | This compound | 90% | cdnsciencepub.com |

For the Hurd-Mori cyclization step, which forms the thiadiazole ring in related syntheses, typical conditions involve adding the hydrazone precursor to cooled, excess thionyl chloride. thieme-connect.de The mixture is then warmed, often to around 60°C, for an hour. thieme-connect.de After the reaction, the excess thionyl chloride is removed under vacuum. thieme-connect.de

The table below outlines a typical Hurd-Mori procedure.

| Step | Starting Material Type | Reagent | Solvent | Conditions | Product Type | Reference |

| Cyclization | Ethoxycarbonyl hydrazone | Thionyl Chloride (SOCl₂) | Thionyl Chloride (neat) | Addition to cooled SOCl₂, warmed to 60°C for 1 h | Substituted 1,2,3-Thiadiazole | thieme-connect.de |

Synthetic Pathways to Analogues and Related this compound Derivatives

The synthesis of analogues of this compound relies heavily on the Hurd-Mori reaction and its modifications, allowing for the introduction of various functional groups at different positions on the heterocyclic ring.

The direct synthesis of 5-halogenated this compound is not extensively documented in readily available literature. However, established synthetic strategies in heterocyclic chemistry suggest plausible routes. One potential method involves starting with a halogenated precursor. For instance, the Hurd-Mori cyclization of a tosylhydrazone derived from an α,α-dichloro ketone is known to yield 1,2,3-thiadiazoles. researchgate.net

Another general strategy for introducing halogens onto heterocyclic rings is the Sandmeyer reaction. This process involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide. While a specific application to 5-amino-1,2,3-thiadiazole-4-carboxylate is not detailed, the reaction is used for halogenating other thiadiazole isomers. For example, 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester has been successfully synthesized from its 5-amino counterpart using tert-butyl nitrite (B80452) (t-BuONO) and copper(II) bromide (CuBr₂). nih.gov This suggests a similar transformation could be viable for the 1,2,3-thiadiazole isomer, provided the corresponding 5-amino precursor is accessible.

The synthesis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is achieved via the Hurd-Mori reaction. wikipedia.orghandwiki.org This reaction proceeds in two main steps starting from an appropriate β-keto ester.

Formation of the Hydrazone: The first step is the condensation of a β-keto ester containing an α-methylene group with a suitable hydrazine (B178648) derivative, such as semicarbazide or tosylhydrazide, to form the corresponding hydrazone. mdpi.comresearchgate.net For the synthesis of the title compound, the required starting material would be ethyl 2-methyl-3-oxobutanoate.

Cyclization with Thionyl Chloride: The resulting hydrazone is then treated with thionyl chloride (SOCl₂). The thionyl chloride facilitates an electrophilic cyclization, leading to the formation of the 1,2,3-thiadiazole ring with the elimination of water and other byproducts. mdpi.compleiades.online

A regioisomeric compound, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, has been synthesized using the Hurd-Mori method, starting from ethyl acetoacetate. nih.gov This highlights the reaction's utility in creating substituted 1,2,3-thiadiazole carboxylates. The general pathway is summarized in the table below.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Ethyl 2-methyl-3-oxobutanoate, Hydrazine derivative (e.g., semicarbazide) | Ethanol (B145695), catalytic acid | Hydrazone of ethyl 2-methyl-3-oxobutanoate |

| 2 | Hydrazone intermediate | Thionyl chloride (SOCl₂) | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate |

This table represents a generalized pathway based on the standard Hurd-Mori reaction.

The versatility of the Hurd-Mori reaction allows for the synthesis of a variety of other alkyl 1,2,3-thiadiazole-4-carboxylates by simply changing the starting β-keto ester. nih.gov For example, using methyl or benzyl (B1604629) esters of acetoacetic acid would yield the corresponding methyl or benzyl 1,2,3-thiadiazole-4-carboxylates.

The methodology has been successfully applied to create more complex and fused ring systems. For instance, a series of methyl pyrrolo[2,3-d] nih.govmdpi.comnanobioletters.comthiadiazole-6-carboxylates were synthesized using the Hurd-Mori protocol as the key ring-forming step. nih.gov The success of this cyclization was found to be highly dependent on the nature of the protecting group on the pyrrolidine (B122466) nitrogen, with electron-withdrawing groups giving superior yields. nih.gov

Furthermore, other derivatives such as organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates have been reported, demonstrating the broad applicability of this heterocyclic core in synthetic chemistry. mdpi.com

Efficiency and Green Chemistry Considerations in this compound Synthesis Research

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. beilstein-journals.org A multi-step, microwave-assisted synthesis of a substituted 1,2,3-thiadiazole-5-carboxylate scaffold has been successfully developed. mdpi.com This method utilizes the Hurd-Mori reaction for the final cyclization step and significantly reduces reaction times compared to conventional heating. mdpi.comnih.gov The use of microwaves in the synthesis of related heterocyclic systems has been shown to enhance yields from 69% to 84% and cut reaction times from 18 hours to just 12 minutes. beilstein-journals.org

Alternative Reagents and Catalysts: Improvements to the traditional Hurd-Mori reaction aim to replace the often harsh thionyl chloride. A notable advancement is a metal-free approach that uses tetrabutylammonium (B224687) iodide (TBAI) as a catalyst to react N-tosylhydrazones with elemental sulfur, producing 1,2,3-thiadiazoles in good yields. mdpi.comorganic-chemistry.org Other green methods for thiadiazole synthesis include:

Ultrasonication: Using sonic cavitation to promote the reaction. nanobioletters.com

Visible-light Photocatalysis: Employing light and a photocatalyst to drive the reaction under mild conditions. organic-chemistry.org

Solvent-Free or Eco-Friendly Solvents: Conducting reactions in the absence of solvents or in greener alternatives like ethanol or water to reduce chemical waste. beilstein-journals.orgorganic-chemistry.org

These green methodologies represent a significant step forward, offering more sustainable and efficient pathways for the synthesis of this compound and its derivatives. mdpi.comnanobioletters.com

Chemical Reactivity and Transformation Mechanisms of Methyl 1,2,3 Thiadiazole 4 Carboxylate

Reactions Involving Ring Opening and Fragmentation

Base-Mediated Reactions and Alkynethiolate Generation

A characteristic reaction of 1,2,3-thiadiazoles that are unsubstituted at the 5-position is their fragmentation upon treatment with a strong base. cdnsciencepub.comresearchgate.net This reaction proceeds via cleavage of the heterocyclic ring, accompanied by the evolution of nitrogen gas, to generate a highly reactive alkali metal alkynethiolate intermediate. cdnsciencepub.comresearchgate.net This transformation provides a valuable synthetic route to alkynylthio compounds. researchgate.net

The reaction is initiated by the deprotonation of the relatively acidic C-H bond at the 5-position of the thiadiazole ring. A variety of strong bases have been successfully employed to effect this transformation, with the choice of base sometimes influencing the outcome of subsequent reactions.

Table 1: Bases Used for Alkynethiolate Generation from 1,2,3-Thiadiazoles

| Base | Typical Conditions | Reference |

|---|---|---|

| n-Butyllithium (nBuLi) | Anhydrous THF, -65°C | researchgate.net |

| Sodamide (NaNH₂) | Not specified | researchgate.net |

| Potassium t-butoxide | Not specified | researchgate.net |

The resulting alkynethiolate is a potent nucleophile and can be trapped in situ by various electrophiles, a reaction that forms the basis for the syntheses described in the following sections.

Formation of Thioneesters and Dithioesters from Methyl 1,2,3-thiadiazole-4-carboxylate

The alkynethiolate intermediate, generated in situ from the base-mediated fragmentation of a 4-substituted-1,2,3-thiadiazole, serves as a key precursor for the synthesis of thioneesters and dithioesters. cdnsciencepub.comresearchgate.net These transformations occur through the reaction of the alkynethiolate with appropriate nucleophiles, which are proposed to add to a thioketene (B13734457) species formed from the alkynethiolate. cdnsciencepub.comresearchgate.net

Specifically, the reaction of the alkynethiolate with an alcohol leads to the formation of a thioneester. cdnsciencepub.comresearchgate.net If an alkanethiol is used as the trapping agent instead of an alcohol, a dithioester is produced. cdnsciencepub.comresearchgate.net This method allows for the synthesis of various thione- and dithioesters from 1,2,3-thiadiazole (B1210528) precursors.

Table 2: Synthesis of Thioneesters and Dithioesters via 1,2,3-Thiadiazole Fragmentation

| 1,2,3-Thiadiazole Precursor | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Methanol (B129727) | Dimethyl monothionemalonate | researchgate.net |

| 4-Phenyl-1,2,3-thiadiazole | Methanol | Methyl phenylthioneacetate | researchgate.net |

| 4-Phenyl-1,2,3-thiadiazole | Ethanethiol | Ethyl phenyldithioacetate | researchgate.net |

Mechanistic Investigations into Alkynethiolate Formation

The mechanism for the base-induced fragmentation of 1,2,3-thiadiazoles to alkynethiolates has been investigated, with the key initial step being the abstraction of the proton at the C5 position. researchgate.net

The proposed mechanistic sequence is as follows:

Deprotonation: A strong base removes the proton from the C5 carbon of the 1,2,3-thiadiazole ring. The electron-withdrawing carboxylate group at the C4 position in this compound would enhance the acidity of this C5 proton, facilitating this step.

Ring Opening: The resulting anion is unstable and undergoes a rapid, concerted, or stepwise ring-opening.

Nitrogen Extrusion: This fragmentation is driven by the irreversible loss of a molecule of dinitrogen (N₂), which is a highly stable, gaseous molecule.

Alkynethiolate Formation: The final product of this fragmentation cascade is the alkali metal alkynethiolate.

This entire sequence transforms the stable heterocyclic starting material into a highly reactive, linear intermediate that can be used for further synthesis.

Ring Functionalization and Derivatization Reactions

Beyond ring-opening reactions, this compound can undergo functionalization at both the thiadiazole ring itself and the ester moiety.

Substitution Reactions on the Thiadiazole Ring System

Functionalization of the thiadiazole ring of this compound can be achieved at the C5 position. The C5-hydrogen can be removed by a strong organometallic base, such as methyllithium (B1224462) or phenyllithium, to generate a stable 4-carboxy-1,2,3-thiadiazolyl-5-lithium species. researchgate.net This organolithium intermediate can then be quenched with an appropriate electrophile to introduce a new substituent at the C5 position. researchgate.net For instance, the reaction of 5-phenyl-1,2,3-thiadiazole (B107965) with methyllithium followed by methyl iodide yielded 4-methyl-5-phenyl-1,2,3-thiadiazole, demonstrating the viability of this substitution strategy. researchgate.net

Reactions at the Ester Moiety of this compound

The ester group of this compound is amenable to several standard chemical transformations, allowing for the synthesis of a variety of derivatives while keeping the thiadiazole core intact.

Hydrolysis: The methyl ester can be hydrolyzed under basic conditions to yield the corresponding 1,2,3-thiadiazole-4-carboxylic acid.

Amidation and Hydrazinolysis: Reaction of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695) results in the formation of the corresponding carbohydrazide (B1668358) derivative. mdpi.com This hydrazide can serve as a building block for further derivatization, for example, through condensation with aldehydes. mdpi.com

Reduction: The ester group can be reduced to a primary alcohol (a hydroxymethyl group). However, the choice of reducing agent is critical. While some standard reagents may work, others can lead to unexpected outcomes. For example, an attempted reduction of ethyl 1,2,3-thiadiazole-4-carboxylate using samarium and iodine in methanol resulted not in the expected alcohol but in an unusual dimeric ring enlargement to a 1,2,5-trithiepane (B15176187) derivative. researchgate.net

Table 3: Derivatization Reactions at the Ester Moiety

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 1,2,3-Thiadiazole-4-carboxylate ester | Base (e.g., LiOH) | Carboxylic acid | |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylate | Hydrazine hydrate | Carbohydrazide | mdpi.com |

Exploration of Electrophilic and Nucleophilic Attack on the 1,2,3-Thiadiazole Core

The reactivity of the 1,2,3-thiadiazole ring is dictated by the electron distribution among its constituent atoms. The nitrogen atoms, possessing lone pairs of electrons, are the primary sites for electrophilic attack. Conversely, the carbon atoms of the ring, particularly C5, are electron-deficient, making them susceptible to nucleophilic attack. This electronic arrangement governs the outcomes of various reactions involving the thiadiazole core.

Electrophilic Attack: Electrophilic attack on the 1,2,3-thiadiazole ring typically occurs at one of the nitrogen atoms. While specific studies on the alkylation or protonation of this compound are not extensively detailed in the reviewed literature, the general reactivity pattern for this class of heterocycles suggests that such reactions are feasible. For instance, the quaternization of the ring nitrogen atoms is a known reaction for various thiadiazoles. mdpi.com This involves the reaction with alkyl halides, leading to the formation of thiazolium salts. The specific nitrogen atom that is alkylated can depend on the substituents present on the ring, which influence the electron density and steric accessibility of each nitrogen.

Nucleophilic Attack: The electron-deficient nature of the carbon atoms in the 1,2,3-thiadiazole ring makes them targets for nucleophiles. This can lead to either nucleophilic substitution or ring-opening reactions. A common reaction is the cleavage of the thiadiazole ring under basic conditions. researchgate.net For example, treatment of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with a strong base like potassium tert-butylate results in the opening of the thiadiazole ring. researchgate.net Similarly, reaction with potassium carbonate in the presence of primary amines can also lead to ring cleavage and the formation of thioamides. researchgate.net In some cases, nucleophilic attack can lead to substitution at the carbon positions, especially if a good leaving group is present.

The following table summarizes the general patterns of electrophilic and nucleophilic attacks on the 1,2,3-thiadiazole core.

| Type of Attack | Reagent Type | Site of Attack on Thiadiazole Ring | Typical Products |

| Electrophilic | Alkyl halides, Protic acids | N2 or N3 | Thiazolium salts, Protonated thiadiazoles |

| Nucleophilic | Strong bases (e.g., alkoxides), Amines | C5 or C4 | Ring-opened products (e.g., alkynyl thioethers, thioamides) |

Thermal and Photochemical Rearrangements of this compound and its Analogues

1,2,3-Thiadiazoles are known to undergo characteristic rearrangements upon exposure to heat or light, often involving the extrusion of molecular nitrogen. These reactions provide pathways to various other cyclic and acyclic compounds.

Thermal Rearrangements: The thermal decomposition of 1,2,3-thiadiazoles is a well-documented process that typically leads to the formation of alkynes and elemental sulfur, with the extrusion of dinitrogen. This transformation is believed to proceed through a transient thiirene (B1235720) intermediate. The stability of the thiirene and the subsequent reaction pathway can be influenced by the substituents on the ring. While specific thermal decomposition studies on this compound are limited, studies on analogous compounds provide insight into the expected reactivity. The decomposition temperature and the distribution of products are dependent on the nature of the substituents. orientjchem.org

Another significant thermal rearrangement observed in some 1,2,3-thiadiazole derivatives is the Dimroth rearrangement. rsc.orgwikipedia.org This typically involves the transformation of a 1,2,3-thiadiazole into an isomeric 1,2,3-triazole. This reaction is particularly common for 5-amino-1,2,3-thiadiazoles and proceeds through a ring-opening and ring-closing sequence. rsc.orgwikipedia.org

Photochemical Rearrangements: The photochemistry of 1,2,3-thiadiazoles often mirrors their thermal behavior, with the photochemical extrusion of nitrogen being a primary process. The photolysis of 1,2,3-thiadiazoles leads to the formation of a thiirene intermediate, which can then rearrange to a thioketene or decompose to an alkyne and sulfur.

A study on the photochemistry of 4-methyl-5-carboethoxy-1,2,3-thiadiazole, a close analogue of this compound, using UV-vis and IR transient absorption spectroscopies has elucidated three primary deactivation pathways upon excitation. These include the formation of a thiirene, the generation of a thioketene, and internal conversion back to the ground state. The formation of the thiirene species was observed to be an ultrafast process.

The following table summarizes the key thermal and photochemical rearrangements of 1,2,3-thiadiazoles.

| Reaction Type | Conditions | Key Intermediate(s) | Major Product(s) |

| Thermal Decomposition | Heating | Thiirene | Alkyne, Dinitrogen, Sulfur |

| Dimroth Rearrangement | Heating, often with base | Diazo intermediate | 1,2,3-Triazole derivative |

| Photochemical Decomposition | UV irradiation | Thiirene, Thioketene | Alkyne, Dinitrogen, Sulfur, Thioketene |

Kinetic and Mechanistic Studies of this compound Transformations

Detailed kinetic and mechanistic studies on the transformations of this compound are not extensively available in the public domain. However, mechanistic investigations of related 1,2,3-thiadiazole derivatives, often supported by computational studies such as Density Functional Theory (DFT), provide a foundational understanding of the underlying reaction pathways.

Mechanistic Insights from Computational Studies: DFT calculations have been employed to investigate the thermal and photochemical decomposition of the 1,2,3-thiadiazole ring. These studies support the involvement of a thiirene intermediate in the pathway to alkyne formation. The calculations help to map the potential energy surface of the reaction, identifying transition states and intermediates, and providing estimates of activation energies for different pathways. For instance, theoretical calculations on the Dimroth rearrangement have helped to elucidate the plausible mechanism involving ring-opening to a diazo intermediate followed by ring-closure. rsc.org

Kinetic Data: Quantitative kinetic data, such as reaction rates and activation parameters for the transformations of this compound, are scarce. However, studies on the thermal decomposition of other heterocyclic compounds provide a framework for how such data could be obtained. For example, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and decomposition kinetics of related compounds. orientjchem.org The rate of decomposition of aryl-substituted 1,2,3-thiadiazoles under basic conditions has been observed to be influenced by the electronic nature of the substituents, with electron-donating groups increasing the rate of decomposition. researchgate.net

The following table outlines the mechanistic features of key transformations of 1,2,3-thiadiazoles based on available research.

| Transformation | Mechanistic Feature | Supporting Evidence/Method |

| Thermal Decomposition | Stepwise extrusion of N2 via a thiirene intermediate. | Trapping experiments, Computational (DFT) studies |

| Photochemical Decomposition | Formation of thiirene and thioketene from the excited state. | Transient absorption spectroscopy, Matrix isolation studies |

| Dimroth Rearrangement | Ring-opening to a diazo intermediate, followed by C-C bond rotation and ring-closure. | Isotopic labeling studies, Computational (DFT) studies |

Theoretical and Computational Studies on Methyl 1,2,3 Thiadiazole 4 Carboxylate

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving thiadiazole derivatives. zsmu.edu.ua These methods allow for the mapping of reaction pathways, the identification of transient intermediates, and the characterization of transition states, which are crucial for understanding how the compound is formed and how it reacts.

One of the primary synthetic routes to the 1,2,3-thiadiazole (B1210528) core is the Hurd-Mori reaction, which involves the cyclization of acylhydrazones with thionyl chloride. researchgate.net Quantum chemical modeling can be applied to this process to calculate the activation energies and reaction enthalpies for each step. For instance, calculations can confirm the stability of key intermediates and determine the most energetically favorable pathway. chemintech.ru Studies on related heterocyclic systems have demonstrated that such calculations, often performed using methods like AM1 or DFT functionals (e.g., B3LYP), provide geometric parameters that correspond well with experimental data from X-ray crystallography. chemintech.ruacs.org The mechanism often involves several stages, including the formation of a salt, dehydration, and subsequent cyclodehydration to yield the final thiadiazole ring. nih.gov

Table 1: Representative Energy Changes in a Modeled Heterocyclic Reaction

| Reaction Step | Calculated Parameter | Value (kJ/mol) | Significance |

|---|---|---|---|

| Intermediate Formation | Enthalpy of Formation (ΔHf) | -163.95 | Indicates a stable intermediate product. chemintech.ru |

| Transition State | Activation Enthalpy (ΔH≠) | 128.51 | Represents the energy barrier for the cyclization step. chemintech.ru |

| Final Product | Enthalpy of Formation (ΔHf) | -145.81 | Shows the thermodynamic stability of the final product. chemintech.ru |

Note: Data is illustrative, based on a modeled reaction for a related oxadiazole, to demonstrate the application of quantum calculations.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure of Methyl 1,2,3-thiadiazole-4-carboxylate is not rigid. Rotation can occur around the single bond connecting the C4 atom of the thiadiazole ring and the carbon atom of the carboxylate group. This rotation gives rise to different spatial arrangements known as conformers. Computational methods are employed to explore the molecule's potential energy surface, identifying the most stable conformers and the energy barriers that separate them. nih.gov

DFT calculations can be used to optimize the geometry of various possible conformers (e.g., where the ester group is oriented syn or anti relative to the ring's nitrogen atoms) and calculate their relative energies. nih.gov The results of such analyses are crucial for understanding how the molecule might interact with biological targets, as the lowest-energy conformation is often the most populated and biologically relevant one. The study of hydrogen bond networks and crystal packing forces can further reveal how intermolecular interactions stabilize specific conformations in the solid state. nih.gov

Computational Prediction of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a key computational tool for predicting the reactivity and selectivity of molecules like this compound. imperial.ac.uk This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. malayajournal.orgmaterialsciencejournal.org Furthermore, the spatial distribution of the HOMO and LUMO indicates the most likely sites for electrophilic and nucleophilic attack, respectively. For thiadiazole derivatives, the HOMO is often localized over the heterocyclic ring, while the LUMO distribution can highlight specific atoms susceptible to reaction. malayajournal.orgresearchgate.net

Table 2: Sample Frontier Molecular Orbital Data for a Thiadiazole Derivative

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.28 | Indicates electron-donating capability. malayajournal.org |

| LUMO | -1.27 | Indicates electron-accepting capability. malayajournal.org |

| Energy Gap (ΔE) | 4.01 | Relates to chemical reactivity and stability. malayajournal.org |

Note: Data is for a representative substituted imidazole (B134444) but illustrates the principles applied to thiadiazoles.

Other calculated descriptors such as electronegativity (χ), chemical potential (μ), and hardness (η) further refine predictions of the molecule's reactivity. nih.gov

Structure-Activity Relationship Modeling (SAR) based on Electronic Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For this compound and its analogues, QSAR studies based on electronic properties are particularly insightful. imist.maymerdigital.com These models use calculated electronic descriptors to predict activities such as antifungal, antibacterial, or anticancer efficacy. nih.govnih.gov

The process involves optimizing the molecular structures using methods like DFT and then calculating a range of electronic descriptors. nih.gov These descriptors quantify various aspects of the molecule's electronic nature. A mathematical model, often using multiple linear regression (MLR) or machine learning algorithms, is then developed to link these descriptors to observed biological activity. imist.ma The resulting equation can be used to predict the activity of new, unsynthesized derivatives and to understand which electronic features are key to the desired biological effect. ymerdigital.com

Table 3: Common Electronic Descriptors Used in QSAR Models for Thiadiazole Derivatives

| Descriptor | Symbol | Significance in SAR Models | Reference |

|---|---|---|---|

| Energy of HOMO | EHOMO | Relates to the ability to donate electrons in a reaction. | researchgate.net |

| Energy of LUMO | ELUMO | Relates to the ability to accept electrons; often crucial for receptor interaction. | imist.ma |

| Dipole Moment | µ | Measures the overall polarity of the molecule, affecting solubility and membrane permeability. | researchgate.netresearchgate.net |

| Net Atomic Charge | q | Indicates local electron density on specific atoms, identifying sites for electrostatic interactions. | researchgate.netresearchgate.net |

| Molar Refractivity | MR | Relates to the volume of the molecule and its polarizability, influencing binding affinity. | imist.ma |

These models have successfully established correlations where descriptors like LUMO energy and molar refractivity show significant influence on the biological activity of thiadiazole-based compounds. imist.ma

Applications in Advanced Research Fields

Methyl 1,2,3-thiadiazole-4-carboxylate as a Synthetic Intermediate and Building Block

The chemical reactivity of this compound makes it an important precursor in various synthetic transformations. The ester functional group can be readily converted into other functionalities such as amides, hydrazides, or carboxylic acids, which then serve as handles for further molecular elaboration. mdpi.com

The 1,2,3-thiadiazole (B1210528) framework is a foundational element for the synthesis of more intricate heterocyclic structures, including fused-ring systems. mdpi.com The ester group of this compound can be transformed into a reactive intermediate, such as a hydrazide, which can then undergo cyclization reactions with appropriate reagents to form fused heterocyclic systems like triazolothiadiazoles. dergipark.org.tr For instance, the reaction of related thiadiazole carbaldehydes with amines and hydrazines can lead to ring transformations, yielding 1,2,3-triazole derivatives. capes.gov.br These synthetic strategies are crucial for creating novel molecular scaffolds that are otherwise difficult to access.

Table 1: Examples of Heterocyclic Systems Derived from Thiadiazole Precursors

| Precursor Type | Reagent | Resulting System | Citation |

| 1,2,3-Thiadiazole-carbaldehyde | Amines | 1,2,3-Triazole-4-thiocarboxamides | capes.gov.br |

| 1,2,3-Thiadiazole-carbaldehyde | Hydrazine (B178648) | 1,2,3-Triazole-4-thiohydrazides | capes.gov.br |

| 4-Amino-3-mercapto-(4H)-1,2,4-triazoles | Pentafluorobenzoic Acid | Fused Triazolothiadiazoles | dergipark.org.tr |

This compound and its derivatives are valuable substrates for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. The Ugi reaction, a prominent four-component MCR, has been successfully employed to synthesize libraries of 4-methyl-1,2,3-thiadiazole (B96444) derivatives. nih.gov In this process, a carboxylic acid derivative (obtained from the hydrolysis of the methyl ester), an amine, an aldehyde or ketone, and an isocyanide are combined to generate diverse peptidomimetic structures containing the thiadiazole core. nih.gov This approach is highly efficient for creating molecular diversity and discovering lead compounds in drug and pesticide development. nih.gov

The 1,2,3-thiadiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.netmdpi.com this compound serves as a starting point for the synthesis of these scaffolds. For example, conversion of the ester to the corresponding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide allows for the synthesis of a series of hydrazide-hydrazone derivatives. mdpi.com These new molecules have been investigated for their potential as antimicrobial agents, demonstrating the utility of the parent ester in generating compounds with therapeutic potential. mdpi.com The thiadiazole ring is a key component in various clinically used drugs, including certain cephalosporin (B10832234) antibiotics and diuretic agents like acetazolamide, underscoring the scaffold's importance. researchgate.netresearchgate.netmdpi.com

In addition to pharmaceuticals, the thiadiazole nucleus is a key structural motif in the design of modern agrochemicals. Derivatives of 1,2,3-thiadiazole have been shown to possess a broad spectrum of activities, including fungicidal, herbicidal, insecticidal, and plant-activating properties. mdpi.com Research has focused on synthesizing novel 4-methyl-1,2,3-thiadiazole derivatives via the Ugi reaction to develop new pesticides. nih.gov These studies have yielded compounds with significant potential as antiviral agents against plant pathogens like the tobacco mosaic virus (TMV) and as broad-spectrum fungicides. nih.gov

Table 2: Agrochemical Applications of 1,2,3-Thiadiazole Derivatives

| Derivative Class | Target Activity | Example Pathogen/Pest | Citation |

| Organotin carboxylates | Fungicidal | P. piricola, Gibberella zeae | mdpi.com |

| Ugi reaction products | Antiviral (Plant) | Tobacco Mosaic Virus (TMV) | nih.gov |

| Ugi reaction products | Fungicidal | Wide spectrum | nih.gov |

| Cyanoacrylates | Herbicidal | D1 protein target in plants |

Medicinal Chemistry Research Applications

The core structure of this compound is a focal point for research aimed at discovering new therapeutic agents. By modifying the ester group and attaching various pharmacophores, chemists can modulate the biological activity of the resulting molecules.

Derivatives originating from the 1,2,3-thiadiazole scaffold are investigated for a wide array of biological activities. mdpi.com The primary synthetic route involves converting the methyl ester of the title compound into a more reactive intermediate, such as a carboxylic acid hydrazide. This hydrazide can then be condensed with various aldehydes to create a series of hydrazide-hydrazone derivatives. mdpi.com

These derivatives have been systematically screened for antimicrobial properties. In one study, a series of novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid showed significant bioactivity, particularly against Gram-positive bacteria. mdpi.com Notably, a derivative incorporating a 5-nitro-2-furoyl moiety exhibited high potency, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 µg/mL. mdpi.com The broad spectrum of activities associated with the thiadiazole class also includes anticancer, anti-tubercular, anti-inflammatory, and antiviral effects, making it a highly versatile scaffold for drug discovery. mdpi.comresearchgate.netnih.gov

Table 3: Investigated Biological Activities of Thiadiazole Scaffolds

| Activity | Target | Compound Class | Citation |

| Antimicrobial | Gram-positive bacteria | Hydrazide-hydrazones of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | mdpi.com |

| Anticancer | Human cancer cell lines (HepG-2, HCT-116, MCF-7) | 1,3,4-Thiadiazole (B1197879) amide derivatives | nih.gov |

| Anti-tubercular | M. tuberculosis H37Rv | Azetidinone-thiadiazole hybrids | nih.gov |

| Antiviral | Hepatitis B Virus (HBV) | Substituted 1,2,3-thiadiazoles | mdpi.com |

| Anxiolytic/Antidepressant | Central Nervous System | 2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives | acs.org |

Research into Enzyme Modulation by this compound Derivatives

Derivatives of 1,2,3-thiadiazole have emerged as significant molecules in the study of enzyme modulation, a critical area for therapeutic drug development. The inherent chemical properties of the thiadiazole ring allow it to interact with various biological targets, leading to the inhibition or activation of specific enzymes. researchgate.netresearchgate.net Research has shown that these compounds can act as inhibitors for a range of enzymes implicated in various diseases.

For instance, fused 1,3,4-thiadiazole derivatives have been investigated as potent inhibitors of enzymes such as cyclooxygenase (COX), Jun kinase, and carbonic anhydrase. researchgate.net Specifically, certain thiadiazole hybrids coupled with 1,2,4-triazole (B32235) have demonstrated anti-inflammatory properties by inhibiting the COX-2 enzyme. rsc.org In the context of cancer research, derivatives have been designed as c-Met kinase inhibitors, which play a role in tumor growth. tandfonline.com Studies on monoamine oxidases (MAO-A and MAO-B), enzymes linked to neurological disorders, have also identified thiadiazole derivatives as potential inhibitors. d-nb.info The ability of these compounds to modulate such a diverse set of enzymes underscores their importance in medicinal chemistry. researchgate.netresearchgate.net

Scaffold for Novel Drug Discovery Efforts

The 1,2,3-thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This is due to its unique structural and electronic properties, which make it a versatile foundation for designing new therapeutic agents. nih.govnih.gov Its mesoionic nature can enhance the ability of molecules to cross cellular membranes and interact with biological targets. mdpi.com The sulfur atom in the ring can also improve liposolubility, a key pharmacokinetic property.

Researchers have successfully used the thiadiazole scaffold to develop compounds with a wide array of potential therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgmdpi.com For example, the 1,3,4-thiadiazole scaffold was integral to developing compounds with antiproliferative activity against human colon carcinoma and hepatocellular carcinoma cell lines. mdpi.com In another study, combining the 1,2,3-thiadiazole scaffold with a 1,3,4-oxadiazole (B1194373) moiety significantly enhanced anti-Tobacco Mosaic Virus (TMV) activity. mdpi.com The adaptability of the thiadiazole scaffold allows medicinal chemists to synthesize diverse libraries of compounds for screening against various diseases, making it a cornerstone of modern drug discovery efforts. nih.govnih.gov

Studies on Interaction with Biological Targets and Pathways

The efficacy of this compound derivatives stems from their interaction with specific biological targets and pathways. The thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may allow these derivatives to interfere with processes like DNA replication in cancer cells. mdpi.comnih.gov

In anticancer research, molecular docking studies have elucidated the binding modes of these derivatives. For example, thiazole/thiadiazole carboxamide derivatives have been shown to interact with the kinase domains of targets like c-Met and VEGFR-2, inhibiting their function. tandfonline.com In antimicrobial applications, one proposed mechanism is the disruption of bacterial cell wall synthesis. For anti-inflammatory action, derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. rsc.org Furthermore, studies on 1,3,4-thiadiazole derivatives have revealed their ability to induce apoptosis (programmed cell death) in cancer cells by activating caspases 3, 8, and 9. nih.gov These targeted interactions at the molecular level are crucial for the development of highly specific and effective therapeutic agents.

Agrochemical Research Applications

In addition to its biomedical potential, the 1,2,3-thiadiazole structure is a key area of research in agriculture, with applications in plant protection and growth regulation.

Studies on this compound in Crop Protection Strategies

The 1,2,3-thiadiazole core is integral to the development of new crop protection agents, particularly fungicides. mdpi.comnih.gov Research has focused on synthesizing derivatives of this compound to create potent and broad-spectrum fungicides. mdpi.com

For instance, organotin derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylate have demonstrated significant antifungal efficacy against pathogens like P. piricola and Gibberella zeae. mdpi.com In one study, a triethyltin-based carboxylate analogue showed EC₅₀ values of 0.12 µg/mL and 0.16 µg/mL against these fungi, respectively. mdpi.com Other research has combined the 1,2,3-thiadiazole moiety with other active groups to enhance fungicidal activity. A series of N-acyl-N-arylalanines incorporating a 1,2,3-thiadiazol-5-ylcarbonyl fragment showed moderate in vitro antifungal activity against B. cinerea, R. solani, and S. sclerotiorum. nih.gov One particular compound from this series demonstrated 92% efficacy against A. brassicicola in in-vivo tests, comparable to the commercial plant activator Tiadinil. nih.gov These studies highlight the potential of these compounds to be developed into new fungicides for controlling devastating plant diseases. nih.gov

Table 2: Antifungal Activity of Selected 1,2,3-Thiadiazole Derivatives

| Derivative | Target Fungus | Activity (EC₅₀ or % Efficacy) | Reference |

|---|---|---|---|

| Triethyltin-based 1,2,3-thiadiazole carboxylate | P. piricola | EC₅₀ = 0.12 μg/mL | mdpi.com |

| Triethyltin-based 1,2,3-thiadiazole carboxylate | Gibberella zeae | EC₅₀ = 0.16 μg/mL | mdpi.com |

| N-acyl-N-arylalanine derivative (1d) | A. brassicicola | 92% efficacy @ 200 µg/mL | nih.gov |

| Flavonol derivative (Y18) | B. cinerea | EC₅₀ = 2.4 μg/mL | nih.gov |

Investigation as an Adjuvant in Agrochemical Formulations

Adjuvants are critical components in agrochemical formulations, used to enhance the effectiveness of active ingredients like herbicides and pesticides. irphouse.com They can improve spray retention, wetting of plant surfaces, and uptake of the active compound. While the 1,2,3-thiadiazole structure is well-studied for its intrinsic biological activity, its specific investigation as an adjuvant is less documented in the available research. The primary focus remains on the synthesis of thiadiazole derivatives as the main active ingredients in fungicides and plant activators. mdpi.comnih.govnih.gov The development of new crop protectants often involves creating novel formulations, and future research may explore the potential of less active or inactive thiadiazole derivatives to act as synergists or adjuvants in combination with other agrochemicals.

Material Science Research Contexts

The inherent electronic properties and coordination capabilities of the 1,2,3-thiadiazole ring, combined with the reactive potential of the carboxylate group, make this compound a compelling building block in material science. Researchers are investigating its utility in creating advanced materials with tailored electronic, optical, and catalytic properties.

Exploration as Ligands in Catalysis Research

The 1,2,3-thiadiazole moiety possesses nitrogen and sulfur atoms with available lone pairs of electrons, rendering it an effective ligand for coordinating with metal centers. This coordination ability is at the heart of its exploration in catalysis research. When this compound or its derivatives act as ligands, they can form stable complexes with various transition metals. These resulting organometallic complexes are being investigated for their catalytic activity in a range of organic transformations.

While direct research on the catalytic applications of metal complexes derived specifically from this compound is still an emerging field, the broader class of thiadiazole-based ligands has shown considerable promise. For instance, derivatives of 4-methyl-1,2,3-thiadiazole have been used to synthesize organotin carboxylates, demonstrating the successful coordination of the thiadiazole ring and the carboxylate group with a metal center. mdpi.com Furthermore, hydrazide derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been used to create transition metal complexes, although their primary evaluation has been for antimicrobial purposes.

The catalytic potential of such complexes is an area of active investigation, with the expectation that the electronic properties of the thiadiazole ring can influence the catalytic cycle of the coordinated metal, potentially leading to novel reactivity and selectivity.

Potential in Functional Materials Development

The development of functional materials with specific optical, electronic, or porous properties is a major goal in material science. The structural characteristics of this compound make it a candidate for incorporation into such materials.

The general class of thiadiazoles has been recognized for its utility in creating a variety of functional materials. isres.org For example, different isomers of thiadiazole have been incorporated into metal-organic frameworks (MOFs), which are crystalline materials with high porosity and potential applications in gas storage, separation, and catalysis. mdpi.comrsc.org The luminescent properties of some thiadiazole-based MOFs are also being explored for sensing applications. mdpi.com

Although specific research on the integration of this compound into functional polymers or MOFs is not yet widely reported, the foundational principles of coordination chemistry suggest its viability. The carboxylate group provides a clear point of attachment for building larger polymeric or framework structures. The resulting materials could potentially exhibit interesting properties derived from the 1,2,3-thiadiazole units, such as specific electronic conductivity or photoluminescence. The synthesis of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates showcases the feasibility of using this heterocyclic system to build larger, metal-containing structures. mdpi.com

Analytical Methodologies in Research on Methyl 1,2,3 Thiadiazole 4 Carboxylate

Spectroscopic Techniques in Structural Elucidation for Research Applications (e.g., NMR, IR, Mass Spectrometry)

Structural elucidation is a critical step in the chemical research of novel compounds. Spectroscopic methods provide detailed information about the molecular framework and functional groups present in Methyl 1,2,3-thiadiazole-4-carboxylate and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise structure of thiadiazole derivatives. Both ¹H and ¹³C NMR spectroscopy are used to confirm the integrity of the thiadiazole ring and the presence of the methyl ester group.

In studies of related 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamides, the formation of the thiadiazole ring is confirmed by the appearance of a characteristic singlet in the ¹H NMR spectrum at approximately 8.6–8.7 ppm. researchgate.net The corresponding ¹³C NMR spectra show signals for the thiadiazole ring carbons at around 128–130 ppm and 144 ppm. researchgate.net For derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, characteristic ¹H NMR signals include a singlet for the =CH group at δ 8.06–8.63 ppm. mdpi.com In the ¹³C NMR spectra of these derivatives, signals for the C=O group are observed in the range of δ 163.31–164.61 ppm. mdpi.com

Infrared (IR) Spectroscopy is employed to identify key functional groups. The presence of the ester group is confirmed by a strong absorption band corresponding to the C=O stretching vibration. Additionally, vibrations associated with the C-S bond within the thiadiazole ring are also identified. In related 1,3,4-thiadiazole (B1197879) derivatives, characteristic bands for C=N and C-S stretching vibrations are observed in the range of 1575–1183 cm⁻¹. nih.gov

Mass Spectrometry (MS) provides crucial information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns, which helps in confirming the structure. For instance, in related 1,3,4-thiadiazole derivatives, mass spectra reveal intensive signals for the protonated molecular ion [M+H]⁺, and fragmentation patterns can indicate the loss of specific moieties, further confirming the proposed structure. nih.gov Predicted collision cross section (CCS) values for analogues like Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can be calculated for various adducts to aid in identification. uni.lu

Table 1: Spectroscopic Data for 1,2,3-Thiadiazole (B1210528) Derivatives and Analogues

| Technique | Compound Type | Characteristic Signals / Findings | Source |

|---|---|---|---|

| ¹H NMR | 5-(1,2,3-thiadiazol-4-yl) derivatives | Singlet at δ 8.6–8.7 ppm (thiadiazole ring proton) | researchgate.net |

| ¹³C NMR | 5-(1,2,3-thiadiazol-4-yl) derivatives | Signals at ~128–130 ppm and ~144 ppm (thiadiazole ring carbons) | researchgate.net |

| ¹³C NMR | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives | Signal at δ 163.31–164.61 ppm (C=O group) | mdpi.com |

| IR | Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | Identifies C=O (ester) and C-S (thiadiazole) stretching vibrations | |

| MS | Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | Validation of molecular ion ([M+H]⁺) and fragmentation pattern |

Chromatographic Methods for Purity Assessment and Isolation in Research (e.g., GC, HPLC, LC-MS)

Chromatographic techniques are indispensable for the separation, isolation, and purity verification of this compound.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of thiadiazole compounds, often aiming for a purity level greater than 95%. In the analysis of similar thiadiazole-derived ligands, HPLC analysis has been used to confirm the presence of a single isomer in solution, as indicated by a single peak in the chromatogram. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This tandem technique is a powerful tool for characterizing synthesized thiadiazole derivatives and their complexes. nih.gov It allows for the confirmation of the molecular weight of the compound corresponding to a specific peak in the chromatogram. nih.govresearchgate.net

Column Chromatography is a fundamental purification technique. Following synthesis, target compounds are often purified by flash column chromatography on silica (B1680970) gel, using an appropriate solvent system like hexane–ethyl acetate (B1210297) as the eluent. nih.gov

Thin-Layer Chromatography (TLC) is also utilized, for example, in determining the experimental lipophilicity of thiadiazole derivatives using reversed-phase plates. mdpi.com

Table 2: Chromatographic Methods in Thiadiazole Research

| Method | Application | Details | Source |

|---|---|---|---|

| HPLC / GC | Purity Assessment | Verifies purity of >95% for synthesized compounds. | |

| HPLC | Isomer Analysis | Confirmed the presence of a single peak for thiadiazole ligands. | nih.gov |

| LC-MS | Characterization | Used for structural characterization of novel thiadiazole derivatives and their metal complexes. | nih.gov |

| Flash Column Chromatography | Purification/Isolation | Purification of final products using silica gel and a hexane-ethyl acetate eluent. | nih.gov |

| Reversed-Phase TLC | Lipophilicity Studies | Determination of experimental lipophilicity. | mdpi.com |

Advanced Analytical Methods for Reaction Monitoring and Mechanistic Studies

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic routes. Advanced analytical methods allow for real-time or quasi-real-time monitoring of chemical transformations.

The Hurd-Mori reaction, a common method for synthesizing 1,2,3-thiadiazoles from hydrazones, can be monitored using NMR spectroscopy. researchgate.net The progress of the cyclization is followed by observing the disappearance of signals from the starting hydrazone and the emergence of the characteristic singlet of the thiadiazole ring proton in the ¹H NMR spectrum. researchgate.net This allows for the determination of reaction completion and helps in optimizing reaction conditions such as temperature and duration. researchgate.net

In industrial-scale applications, continuous flow reactors are sometimes used to improve the efficiency of thiadiazole synthesis. In such systems, analytical monitoring is key to maintaining precise control over parameters like temperature and residence time, which directly impacts the yield and minimizes the formation of byproducts.

Furthermore, multi-step syntheses, such as the conversion of a 5-carboxylic acid substituted thiadiazole to its corresponding carbonyl chloride and subsequent derivatives, rely on analytical techniques to confirm the successful transformation at each step. mdpi.com Mechanistic insights, such as the observed instability and spontaneous decarboxylation of certain thiadiazole carboxylic acids, are investigated and confirmed through careful analytical studies. nih.gov

Future Research Directions and Unexplored Avenues for Methyl 1,2,3 Thiadiazole 4 Carboxylate

Sustainable Synthetic Routes and Catalytic Approaches

While classical methods like the Hurd-Mori reaction are established for synthesizing the 1,2,3-thiadiazole (B1210528) core, future research must focus on developing more sustainable and efficient pathways to Methyl 1,2,3-thiadiazole-4-carboxylate and its analogs. mdpi.com Modern synthetic chemistry offers several promising strategies:

Catalytic Metal-Free Reactions: Developing metal-free catalytic systems is a primary goal of green chemistry. Research into catalysts like tetrabutylammonium (B224687) iodide (TBAI) for reactions of N-tosylhydrazones with sulfur sources could provide a more environmentally benign alternative to traditional methods. mdpi.comorganic-chemistry.org

Photocatalysis: The use of visible light photocatalysis presents a sustainable approach to drive chemical transformations under mild conditions. organic-chemistry.org Exploring photocatalytic cyclizations to form the 1,2,3-thiadiazole ring could significantly reduce energy consumption and the need for harsh reagents. organic-chemistry.org

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically accelerate reaction rates, improve yields, and reduce side-product formation. mdpi.comnih.gov Applying microwave or ultrasonic irradiation to the synthesis of this compound could lead to highly efficient and rapid production protocols. mdpi.comnih.gov

Future work should aim to adapt these modern techniques to the specific synthesis of this compound, optimizing conditions for yield, purity, and environmental impact.

Novel Reactivity and Green Chemistry Applications

The reactivity of this compound is ripe for exploration, particularly within the framework of green chemistry.

Multi-Component Reactions (MCRs): MCRs, such as the Ugi four-component reaction (U-4CR), exemplify green chemistry principles by combining multiple starting materials in a single, atom-economical step. mdpi.comresearchgate.netresearchgate.net The carboxylate group of this compound could be modified to a carboxylic acid or an amine, making it a suitable component for MCRs to rapidly generate libraries of complex derivatives. mdpi.comresearchgate.net

Use of Green Solvents: Shifting away from hazardous organic solvents is crucial. Future synthetic modifications of this compound should explore the use of greener alternatives like ethanol (B145695), water, or ionic liquids. mdpi.comorganic-chemistry.org

Transition-Metal-Free Cross-Coupling: Research into transition-metal-free cross-coupling reactions mediated by systems like I2/DMSO offers a pathway to construct complex molecules without relying on potentially toxic and expensive heavy metal catalysts. mdpi.com Investigating the participation of the 1,2,3-thiadiazole ring or its substituents in such reactions is a promising research direction.

Exploration of Broader Biological and Materials Science Applications

The 1,2,3-thiadiazole scaffold is present in molecules with a wide array of biological activities, suggesting that derivatives of this compound are promising candidates for screening programs. mdpi.comresearchgate.net

Agrochemicals: 1,2,3-Thiadiazole derivatives have shown potent antiviral activity against plant pathogens like the Tobacco Mosaic Virus (TMV) and function as plant activators. mdpi.com Future studies should synthesize and test derivatives of this compound for broad-spectrum fungicidal, insecticidal, and antiviral properties for agricultural applications. mdpi.comresearchgate.net

Medicinal Chemistry: The thiadiazole ring is a privileged scaffold in drug discovery, with derivatives showing anticancer, antimicrobial, and antifungal properties. nih.govnih.govmdpi.comnih.gov Systematic modification of the ester group of this compound into amides, hydrazides, or other functional groups could yield novel therapeutic agents. mdpi.comnih.gov For instance, creating hydrazide-hydrazone derivatives has proven to be a successful strategy for developing potent antimicrobial compounds. mdpi.com

Materials Science: Certain thiadiazole derivatives are known to form self-organizing materials. nih.govtandfonline.com The rigid, planar structure of the 1,2,3-thiadiazole ring combined with the potential for polymerization or functionalization via the carboxylate group makes this compound an interesting building block for novel polymers and materials with unique electronic or photophysical properties. nih.gov

Advanced Computational Modeling for Predictive Research

In silico methods are indispensable tools in modern chemical research for predicting properties and guiding experimental work.

Molecular Docking and Virtual Screening: Computational docking studies can predict how derivatives of this compound might bind to the active sites of biological targets like enzymes or receptors. nih.govbiointerfaceresearch.comresearchgate.net This approach can prioritize the synthesis of compounds with the highest probability of biological activity, saving time and resources. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netrsc.org These calculations can help rationalize reaction outcomes and predict the stability and properties of novel compounds. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of thiadiazole derivatives within biological systems, such as their interaction with proteins or cell membranes, providing deeper insight into their mechanism of action. researchgate.netnih.gov

Applying these computational tools to this compound will enable a more rational, hypothesis-driven approach to designing new molecules for specific applications.

Development of High-Throughput Screening Methodologies for Derivatives

To efficiently explore the vast chemical space accessible from this compound, high-throughput methods are essential.

Combinatorial Chemistry and Parallel Synthesis: The development of robust synthetic routes compatible with parallel synthesis platforms is a key objective. scilit.com Using this compound as a starting scaffold, large libraries of derivatives can be generated by reacting it with a diverse set of building blocks in a multi-well format. researchgate.net

"Catch and Release" Purification: Solid-phase synthesis strategies, including "catch and release" techniques, can facilitate the rapid purification of compound libraries, which is often a bottleneck in combinatorial chemistry. scilit.comacs.org

Assay Development: The creation of these compound libraries must be paired with the development of high-throughput biological assays to screen for desired activities, whether they be antimicrobial, anticancer, or agrochemical.

Synergistic Effects in Multi-Component Systems Research

An underexplored but highly promising area is the investigation of this compound derivatives in multi-component systems.

Synergism with Existing Drugs: Molecules can sometimes exhibit a synergistic effect, where their combined activity is greater than the sum of their individual effects. Research has shown that some thiadiazole derivatives can act synergistically with existing drugs, such as the antifungal Amphotericin B, enhancing its potency and potentially reducing its toxicity. nih.gov Future studies should investigate whether derivatives of this compound can act as synergistic agents when co-administered with other therapeutic or agrochemical agents.

Hybrid Molecules: A related concept is the creation of hybrid molecules that combine the 1,2,3-thiadiazole pharmacophore with another known bioactive scaffold into a single chemical entity. nih.gov This approach aims to create multifunctional molecules with improved or novel activity profiles.

This research avenue could lead to novel combination therapies or agrochemical formulations with enhanced efficacy and a reduced likelihood of resistance development.

Conclusion and Research Outlook

Summary of Current Research Contributions

The 1,2,3-thiadiazole (B1210528) ring is a significant heterocyclic scaffold that has garnered considerable attention from researchers in medicinal chemistry and agrochemicals. mdpi.comnih.gov This interest is due to the diverse biological activities exhibited by its derivatives, including antifungal, antiviral, insecticidal, anticancer, and plant-activating properties. mdpi.comresearchgate.net Within this class of compounds, 1,2,3-thiadiazole carboxylates have been identified as a particularly important pharmacophore, especially in the development of plant activators, which induce systemic acquired resistance (SAR) in plants against various pathogens. rhhz.netkisti.re.kr A notable commercial example of a related compound is S-methyl-benzo mdpi.comrhhz.netthiadiazole-7-carbothioate (BTH), which underscores the potential of the thiadiazole carboxylate moiety in agricultural applications. rhhz.netnih.gov

While direct and extensive research focused exclusively on Methyl 1,2,3-thiadiazole-4-carboxylate is limited in publicly available literature, its significance is primarily understood through its role as a key intermediate and a structural motif for the synthesis of more complex, biologically active molecules. mdpi.com Research on isomeric and related compounds, such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives, has demonstrated significant antimicrobial activity, suggesting the potential of the core thiadiazole structure. mdpi.com Studies on various derivatives have shown that the 1,2,3-thiadiazole nucleus is crucial for their bioactivity. mdpi.comrhhz.net For instance, derivatives have been synthesized and evaluated for activities against various plant pathogens and human health-related targets. mdpi.comnih.gov The research landscape suggests that this compound serves as a valuable building block, with the ester functionality providing a reactive handle for further chemical modifications to generate libraries of new compounds for biological screening.

Table 1: Summary of Investigated Biological Activities in 1,2,3-Thiadiazole Derivatives

| Derivative Class | Biological Activity Investigated | Reference Compound Example | Findings | Citations |

|---|---|---|---|---|

| 1,2,3-Thiadiazole Carboxamides | Antiviral (Anti-TMV) | Substituted 1,2,3-thiadiazole-4-carboxamide | Showed curative activity of up to 60% at 500 µg/mL. | mdpi.com |

| Organotin 1,2,3-Thiadiazole Carboxylates | Antifungal | Triethyltin-based 4-methyl-1,2,3-thiadiazole-5-carboxylate | Exhibited high efficacy against P. piricola and Gibberella zeae with EC50 values of 0.12 µg/mL and 0.16 µg/mL, respectively. | mdpi.com |

| Benzo mdpi.comrhhz.netthiadiazole-7-carboxylate Esters | Plant Activator (SAR) | Fluoro-containing esters | Displayed excellent systemic acquired resistance-inducing activity against various plant pathogens, outperforming the commercial activator BTH in field tests. | nih.gov |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide-Hydrazones | Antimicrobial | Derivative with a 5-nitro-2-furoyl moiety | Showed high bioactivity against Gram-positive bacteria with MIC values as low as 1.95 µg/mL. | mdpi.com |

| 4-Methyl-1,2,3-thiadiazole (B96444) Derivatives (from Ugi reaction) | Fungicidal, Antiviral | Derivatives with 3-(trifluoromethyl)phenyl and 2-methylphenyl groups | Possessed a potential wide spectrum of fungicidal activity and good antiviral activities against Tobacco Mosaic Virus (TMV). | researchgate.netnih.gov |

This table is interactive. You can sort and filter the data.

Identification of Persistent Challenges and Knowledge Gaps

Despite the recognized potential of the 1,2,3-thiadiazole scaffold, several challenges and knowledge gaps persist, particularly concerning this compound.

Scarcity of Specific Research: The most significant knowledge gap is the lack of dedicated research on this compound itself. The majority of studies focus on its isomer, 4-methyl-1,2,3-thiadiazole-5-carboxylate, or on benzo-fused analogues. rhhz.netmdpi.com This leaves the specific properties and potential applications of the 4-carboxylate isomer largely unexplored.

Synthetic Methodologies: While general methods for synthesizing the 1,2,3-thiadiazole ring, such as the Hurd-Mori reaction, are established, they can face challenges related to yield, scalability, and the use of hazardous reagents for specific substitution patterns. researchgate.netgoogle.com The development of efficient, robust, and scalable synthetic routes tailored to produce this compound with high purity remains a significant challenge that hinders broader investigation.

Structure-Activity Relationship (SAR): There is a clear lack of detailed SAR studies for 1,2,3-thiadiazole-4-carboxylate derivatives. It is not well understood how the position of the methyl carboxylate group (position 4 versus 5) influences biological activity. rhhz.net Furthermore, systematic studies on how modifications of the ester group or substitutions on the thiadiazole ring affect efficacy and selectivity are needed to guide rational drug and agrochemical design.

Mechanism of Action: For many of the reported biological activities of the broader 1,2,3-thiadiazole class, the precise molecular mechanisms of action are not fully elucidated. Understanding how these compounds interact with their biological targets at a molecular level is a persistent challenge that is crucial for optimizing their activity and predicting potential off-target effects.